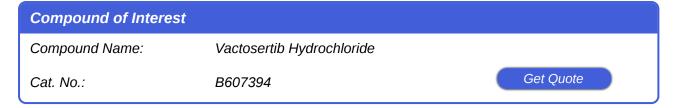


## Vactosertib: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Malignancies

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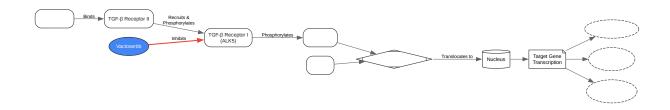
For Researchers, Scientists, and Drug Development Professionals

Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), is under active investigation for its therapeutic potential across a spectrum of cancer types. This guide provides a comparative analysis of Vactosertib's efficacy, supported by experimental data from preclinical and clinical studies, to offer a comprehensive overview for researchers and drug development professionals.

# Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib functions by inhibiting the serine/threonine kinase activity of TGF- $\beta$  receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] This blockade prevents the downstream signaling cascade mediated by TGF- $\beta$ , a multifunctional cytokine that plays a crucial role in tumor progression by promoting cell proliferation, invasion, metastasis, and suppressing the host immune response.[3][4] By inhibiting TGFBR1, Vactosertib aims to reverse the immunosuppressive tumor microenvironment and impede tumor growth.





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Vactosertib inhibits the TGF-β signaling pathway.

## **Comparative Efficacy in Clinical Trials**

Vactosertib has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key efficacy data across different cancer types.

### **Solid Tumors**



Cancer Type	Treatment Combination	Phase	Key Efficacy Results	Reference
Desmoid Tumor	Vactosertib + Imatinib	lb/II	Objective Response Rate (ORR): 25.9% (7/27 patients with confirmed partial response). Progression-Free Rate (PFR) at 16 weeks: 96.3%. PFR at 1 year: 81.0%.	[5][6][7]
Metastatic Colorectal Cancer (MSS)	Vactosertib + Pembrolizumab	II	ORR: 15.2% (5 partial responses in 33 patients). Clinical Benefit Rate: 33.3%.	[8][9]
Metastatic Gastric Adenocarcinoma	Vactosertib + Paclitaxel	lb	ORR: 16.7% (1 partial response in 6 evaluable patients). Disease Control Rate (DCR) at 12 weeks: 83.3%.	[10]
Metastatic Pancreatic Ductal Adenocarcinoma	Vactosertib + FOLFOX	lb	ORR: 23.1% (3 partial responses in 13 patients). Clinical Benefit Rate: 61.5%. Median Progression-Free Survival (PFS): 5.6 months.	[11]



Osteosarcoma (recurrent, refractory, or progressive)	Vactosertib Monotherapy	I	ORR: 36.4% (1 complete and 3 partial responses in 11 evaluable patients). Median [12] PFS: 1.9 months. Median Overall Survival (OS):
			6.8 months.

**Hematologic Malignancies** 

Cancer Type	Treatment Combination	Phase	Key Efficacy Results	Reference
Relapsed/Refract ory Multiple Myeloma	Vactosertib + Pomalidomide	lb	Progression-Free Survival at 6 months (PFS-6): 80%.	[3]

### **Preclinical Evidence Across Cancer Models**

In vitro and in vivo preclinical studies have provided a strong rationale for the clinical investigation of Vactosertib.



Cancer Type	Model	Key Findings	Reference
Osteosarcoma	In vitro (human and mouse OS cell lines) & In vivo (mouse models)	Significantly inhibited OS cell proliferation in a dose-dependent manner (IC50 of 0.8– 2.1 µM). Increased immune effectors (IFNy+CD8+ cells and NK cells) and inhibited immune suppressors in the tumor microenvironment.	[13]
Colon Cancer	In vitro (CT-26 cell line) & In vivo (BALB/c mice)	Decreased cell proliferation, induced apoptosis, and enhanced the antitumor effects of 5-FU.	[14][15]
Pancreatic Cancer	In vivo (orthotopic mouse models)	In combination with gemcitabine, synergistically inhibited tumor growth and metastasis by inhibiting the TGF- $\beta$ /Smad2 pathway.	[16]
Breast Cancer	In vitro & In vivo models	Attenuated radiation- induced epithelial-to- mesenchymal transition (EMT) and cancer cell stemness, thereby inhibiting lung metastasis.	[17]



Multiple Myeloma

In vitro (human and murine MM cells) & In vivo (syngeneic 5T3MM mouse model)

Multiple Myeloma

Attenuated the growth and viability of MM cells by inducing apoptosis and inhibited MM progression as a single agent.

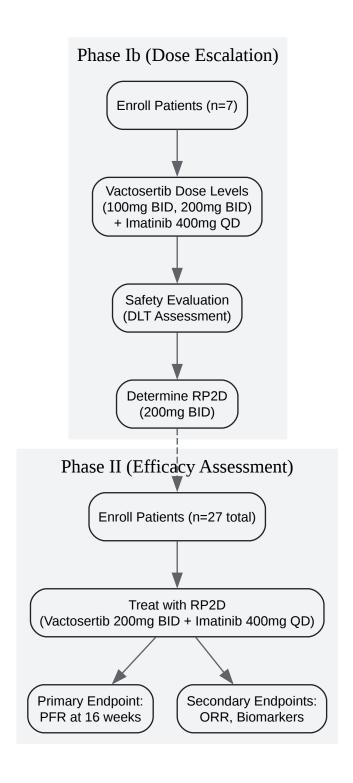
### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.

### Phase Ib/II Study in Desmoid Tumors (NCT03802084)

- Study Design: Investigator-initiated, open-label, multicenter, phase Ib/II trial.
- Patient Population: Patients with desmoid tumors not amenable to locoregional therapies or with disease progression following at least one treatment.
- Treatment: Vactosertib administered orally twice daily for 5 days on and 2 days off, in combination with 400 mg of imatinib daily. The recommended phase II dose (RP2D) of Vactosertib was determined to be 200 mg BID.
- Primary Endpoints: Safety and RP2D in Phase Ib; Progression-Free Rate (PFR) at 16 weeks in Phase II.
- Secondary Endpoints: Anti-tumor activity by RECIST v1.1, pharmacokinetics, and biomarker analysis.[5][6][19]





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Workflow for the Phase Ib/II Desmoid Tumor Trial.



# Phase II Study in Metastatic Colorectal Cancer (NCT03724851)

- Study Design: Open-label, phase II trial.
- Patient Population: Patients with microsatellite stable (MSS) metastatic colorectal cancer who had disease progression after standard therapies.
- Treatment: Vactosertib (300 mg BID, 5 days on / 2 days off) in combination with pembrolizumab (200 mg, every 3 weeks).
- Primary Objective: Evaluate the safety and efficacy (Objective Response Rate per RECIST v1.1).[8]

### Conclusion

Vactosertib has demonstrated promising anti-tumor activity across a range of cancers, both as a monotherapy and in combination with chemotherapy and immunotherapy. Its mechanism of targeting the immunosuppressive TGF-β pathway holds significant therapeutic potential. The comparative data presented in this guide highlights the varying degrees of efficacy in different tumor types, underscoring the importance of biomarker-driven patient selection and the continued exploration of rational combination strategies to maximize clinical benefit. Further investigation in ongoing and future clinical trials will be critical to fully define the role of Vactosertib in the oncology treatment landscape.

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